molecular formula C6H8N2O2 B3223601 methyl 5-amino-1H-pyrrole-3-carboxylate CAS No. 1220040-23-2

methyl 5-amino-1H-pyrrole-3-carboxylate

Cat. No.: B3223601
CAS No.: 1220040-23-2
M. Wt: 140.14 g/mol
InChI Key: MLQZLMNUUQWPTB-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-pyrrole-3-carboxylate (CAS 1220040-23-2) is a valuable aminopyrrole derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a pyrrole scaffold, an integral component of a wide range of biologically active molecules and functional materials . The specific arrangement of its functional groups—an electron-donating amino group at the 5-position and a methyl carboxylate at the 3-position—makes it a particularly useful synthetic intermediate . The amino group can act as a nucleophile in substitution reactions or be transformed into other functional groups, while the ester provides a handle for further modifications, such as hydrolysis to the acid or amide bond formation . The pyrrole ring is a privileged structure in drug discovery, found in the core of many natural products like heme and chlorophyll, and is a common motif in pharmaceuticals with demonstrated anticancer, antimicrobial, and antitubercular properties . Pyrrole-3-carboxylate derivatives, in particular, are key intermediates in modern synthetic methodologies, including multi-component and flow chemistry reactions, which allow for the efficient generation of complex molecular libraries for biological screening . Researchers can leverage this compound to develop novel heterocyclic systems or as a precursor for synthesizing potential psychotropic agents and multifunctional ligands . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQZLMNUUQWPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279234
Record name Methyl 5-amino-1H-pyrrole-3-carboxylate
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Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220040-23-2
Record name Methyl 5-amino-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220040-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1H-pyrrole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 5 Amino 1h Pyrrole 3 Carboxylate and Analogues

Direct Synthesis Approaches

Direct approaches to the synthesis of the pyrrole (B145914) ring are highly sought after for their efficiency in building molecular complexity in a single step. These methods typically involve the condensation and cyclization of acyclic precursors.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules from three or more starting materials in a one-pot reaction. This approach is valued for its high atom economy and operational simplicity. Several MCRs have been developed for the synthesis of substituted pyrroles.

One notable strategy involves a three-component reaction of nitroepoxides, amines, and malononitrile. rsc.org In this method, a solution of these three components is stirred in methanol (B129727) with potassium carbonate at elevated temperatures to yield 2-amino-3-cyanopyrroles. rsc.org While this specific example leads to a cyano-substituted pyrrole, the underlying principle of combining multiple components to rapidly assemble the pyrrole core is a key strategy in this field.

Another versatile MCR for pyrrole synthesis is the Hantzsch pyrrole synthesis, which traditionally involves the reaction of a β-enaminone with an α-haloketone. researchgate.net Modern variations of this reaction have expanded its scope to a three-component process. For instance, the reaction between β-dicarbonyl compounds, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water can afford 4-hydroxy-5-arylpyrroles. researchgate.net

Furthermore, a four-component synthesis has been reported for the creation of penta-substituted pyrrole derivatives. orientjchem.org This reaction utilizes phenyl glyoxal (B1671930) monohydrate or ethyl glyoxalate, amines, N,N-dimethyl barbituric acid, and 1,3-dicarbonyls in refluxing ethanol (B145695). orientjchem.org The mechanism involves a Knoevenagel condensation followed by an intramolecular cyclization. orientjchem.org

The following table summarizes some multi-component strategies for the synthesis of pyrrole derivatives.

Reaction Type Components Catalyst/Conditions Product Type Reference
Three-componentNitroepoxides, Amines, MalononitrileK2CO3, Methanol, 60°C2-Amino-3-cyanopyrroles rsc.org
Three-componentβ-Dicarbonyl compounds, Arylglyoxals, Ammonium acetateWater4-Hydroxy-5-arylpyrroles researchgate.net
Four-componentPhenyl glyoxal monohydrate/Ethyl glyoxalate, Amines, N,N-Dimethyl barbituric acid, 1,3-DicarbonylsEthanol, RefluxPenta-substituted pyrroles orientjchem.org

Cyclization Reactions from Open-Chain Precursors

The construction of the pyrrole ring through the cyclization of open-chain precursors is a fundamental and widely employed strategy. This approach offers a high degree of control over the substitution pattern of the final product.

1,3-Dicarbonyl Compounds:

The use of 1,3-dicarbonyl compounds is a cornerstone of pyrrole synthesis. For example, the reaction of 1,3-diketones with 1-sulfonyl-1,2,3-triazoles, catalyzed by Rhodium(II) pivalate, yields 2-carbonylpyrroles. nih.gov This reaction proceeds through the generation of an α-imino rhodium carbene, which is then trapped by the enol form of the 1,3-diketone. nih.gov

Amino Esters:

Amino esters are valuable precursors for the synthesis of pyrrole carboxylates. A notable example is the intramolecular cyclocondensation of enamines derived from 2-amino esters. mdpi.com This method has been used to synthesize novel 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones. mdpi.com The 2-amino esters are first converted into enamines, which then undergo cyclization under microwave irradiation in the presence of a base like sodium ethoxide. mdpi.com The reaction proceeds via a 5-exo-trig cyclization mechanism. mdpi.com

Another strategy involves the conversion of d-ribose (B76849) with various α-amino acids under pressurized conditions to yield pyrrole-2-carbaldehydes. nih.gov This "Maillard-type" reaction is believed to proceed through a 3-deoxyglucosone (B13542) intermediate following N-glycosylation and the Amadori reaction. nih.gov

β-Enamine Diketones:

β-Enamino diketones are versatile intermediates for the synthesis of fused pyrrole systems. For instance, the intramolecular cyclization of secondary β-enamino diketones can be promoted by a base like DBU to yield 4-acyl-1H-pyrrole-2,3-dione cyclic intermediates. nih.gov These intermediates can then be further reacted to form more complex heterocyclic structures, such as pyrrole-fused 1,5-benzodiazepines. nih.gov

The following table provides an overview of cyclization reactions using different open-chain precursors.

Precursor Type Reagents Conditions Product Type Reference
1,3-Dicarbonyl Compounds1-Sulfonyl-1,2,3-triazolesRh2(Piv)42-Carbonylpyrroles nih.gov
Amino EstersAcetylacetone (B45752)Microwave irradiation, Sodium ethoxide1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones mdpi.com
β-Enamine DiketonesDBU-4-Acyl-1H-pyrrole-2,3-diones nih.gov

Regioselective Synthesis Techniques

Regioselectivity is a critical aspect of pyrrole synthesis, as it dictates the final substitution pattern of the heterocyclic ring. Various techniques have been developed to control the regiochemical outcome of these reactions.

One approach to achieving regioselectivity is through the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. beilstein-journals.org This reaction can lead to the formation of two isomeric 1,2-oxazoles, but under controlled conditions, it can be directed towards a specific regioisomer. beilstein-journals.org While this example leads to an oxazole, the principles of controlling the cyclization of enaminone-type precursors are applicable to pyrrole synthesis.

In the context of multi-component reactions, the inherent reactivity of the starting materials often dictates the regioselectivity. For instance, in the synthesis of 2-amino-3-cyanopyrroles from nitroepoxides, amines, and malononitrile, the reaction proceeds with a high degree of regioselectivity, leading to a single major product. rsc.org

Indirect Synthetic Routes via Precursor Modification

Indirect routes to methyl 5-amino-1H-pyrrole-3-carboxylate involve the synthesis of a substituted pyrrole ring followed by the modification of functional groups to install the desired amino and carboxylate moieties.

Functional Group Interconversion Strategies

Functional group interconversions are essential for accessing a wide range of substituted pyrroles that may not be directly available through cyclization reactions.

From Nitro Precursors:

The reduction of a nitro group to an amino group is a common and reliable transformation in organic synthesis. While specific examples for the synthesis of this compound from a nitro precursor were not found in the provided search results, this is a standard synthetic step. Typically, a pyrrole bearing a nitro group at the 5-position would be subjected to reducing agents such as tin(II) chloride, catalytic hydrogenation (e.g., H2/Pd-C), or iron in acetic acid to yield the corresponding 5-aminopyrrole.

From Cyano Precursors:

The conversion of a cyano group to an amino group is another viable strategy. This can be achieved through reduction, for example, using lithium aluminum hydride or catalytic hydrogenation. Alternatively, the cyano group can be hydrolyzed to a carboxylic acid, which can then be subjected to a Curtius, Hofmann, or Schmidt rearrangement to yield the amine. The synthesis of 2-amino-3-cyanopyrroles has been reported, which could serve as precursors for further transformations. rsc.org

From Chloro Precursors:

A chloro substituent on the pyrrole ring can be displaced by an amino group through nucleophilic aromatic substitution. This typically requires harsh reaction conditions or the use of a metal catalyst. For example, a 5-chloropyrrole derivative could potentially be reacted with ammonia (B1221849) or an amine in the presence of a copper or palladium catalyst to install the amino group. The synthesis of 4-chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid has been described, highlighting the availability of chloro-substituted pyrrole precursors. researchgate.net

Amidation and Esterification Modifications of Pyrrole Carboxylic Acids

Modifications of a carboxylic acid group on the pyrrole ring are crucial for the synthesis of various derivatives, including esters and amides.

Amidation:

The amidation of pyrrole carboxylic acids is a key step in the synthesis of many biologically active molecules. google.com This transformation is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with an amine. researchgate.net Various coupling agents, such as HBTU or cyclic alkyltriphosphonate anhydrides, can also be used to facilitate the direct amidation of the carboxylic acid with an amine. google.comresearchgate.net

Esterification:

The esterification of a pyrrole carboxylic acid to its corresponding methyl ester can be accomplished through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, the carboxylic acid can be converted to its acyl chloride, which is then reacted with methanol. Another mild method involves the use of diazomethane, although this reagent is toxic and explosive. The synthesis of various pyrrole-3-carboxylic acid esters has been reported, indicating that these methods are applicable to this class of compounds. znaturforsch.comresearchgate.net

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrrole derivatives. mdpi.com The goal is to develop protocols that are more efficient, use less hazardous materials, and are more environmentally friendly. mdpi.com This has led to the exploration of alternative energy sources, catalyst-free systems, and greener solvents to minimize the environmental and economic costs associated with traditional synthetic methods. mdpi.comcore.ac.uk

A significant advancement in the green synthesis of pyrroles involves moving away from traditional catalysts and organic solvents. Catalyst-free approaches simplify purification procedures and reduce toxic waste. One such method is the Paal-Knorr condensation, which can be carried out in water without a catalyst. pensoft.net This approach offers high yields (81-99%) and is environmentally friendly. pensoft.net

Solvent-free, three-component synthesis has also been developed for producing substituted pyrrole derivatives. For instance, heating equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of potassium hydroxide (B78521) under solvent-free conditions has yielded 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds in moderate to good yields (45%–81%). mdpi.com Similarly, a catalyst- and solvent-free one-pot synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives has been achieved through a microwave-assisted three-component reaction of an amine, α-bromoacetophenone, and ethyl acetoacetate, resulting in good yields. rsc.org

MethodReactantsConditionsYieldReference
Paal-Knorr CondensationAryl sulfonamides/anilines, 2,5-hexanedioneWater, 150 °C, Catalyst-free81–99% pensoft.net
Three-Component SynthesisAlkyl 2-aminoesters, 1,3-dicarbonyl compounds, KOHSolvent-free, Heat45-81% mdpi.com
Three-Component SynthesisAmines, α-bromoacetophenone, ethyl acetoacetateSolvent-free, Microwave, Catalyst-freeGood rsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.gov This technology has been successfully applied to the synthesis of various pyrrole derivatives.

One notable example is the efficient one-pot, three-component synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives. rsc.org This protocol, which involves reacting various amines, α-bromoacetophenones, and ethyl acetoacetate, is performed under solvent- and catalyst-free conditions using microwave irradiation (450 W), affording the products in good yields. rsc.org The use of microwave heating significantly reduces reaction times, making it a more efficient alternative to conventional methods. pensoft.netrsc.org Studies have shown that cyclocondensation reactions to form substituted pyrroles can achieve yields between 55-86% under microwave irradiation. mdpi.com The comparison between microwave-assisted and conventional heating methods consistently demonstrates that the microwave protocol provides superior yields in significantly less time. rsc.orgnih.gov

Product TypeReactantsMethodConditionsYieldReference
1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones2-amino acid-derived enaminesMicrowave-Assisted Cyclocondensation-55-86% mdpi.com
N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivativesAmines, α-bromoacetophenone, ethyl acetoacetateMicrowave-Assisted Three-Component ReactionNeat, 450 WGood rsc.org
3-(3′-pyrrolyl)-2-oxindolesVarious heterocyclic moietiesMicrowave vs. Conventional Heating-Highest yields with microwave rsc.org

Continuous flow chemistry is a modern synthetic technology that offers significant advantages over traditional batch processing, including enhanced safety, efficiency, scalability, and product quality. core.ac.uksyrris.com This methodology has been successfully employed for the one-step synthesis of highly substituted pyrrole-3-carboxylic acid derivatives from commercially available starting materials. syrris.comnih.govnih.gov

In a notable application, tert-butyl acetoacetates, amines, and 2-bromoketones are reacted in a microreactor. syrris.comnih.gov A key innovation of this process is the in situ utilization of the HBr byproduct from the Hantzsch reaction to hydrolyze the tert-butyl ester, yielding the corresponding pyrrole-3-carboxylic acid in a single, uninterrupted step. syrris.comnih.gov This continuous flow process is not only highly efficient but also atom-economical and environmentally friendly due to the reduction of waste streams. syrris.com

The scalability of this method has been demonstrated by producing 850 mg of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in just 2.5 hours with a 63% yield. nih.gov This represents a significant improvement over the comparable in-flask batch synthesis, which yielded only 40% of the product. syrris.comnih.gov The ability to perform multistep reactions in a single, continuous sequence without isolating intermediates makes flow chemistry particularly beneficial for rapid and efficient compound generation with high purity. syrris.comnih.gov

Synthesis TypeProductYieldTimeKey AdvantagesReference
Continuous Flow1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid65%-Single step, in situ hydrolysis, high efficiency syrris.comnih.gov
Batch (In-Flask)1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid40%-Lower yield compared to flow process syrris.comnih.gov
Continuous Flow (Scale-up)1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid63%2.5 hoursDemonstrated scalability (850 mg produced) nih.gov

Yield Optimization and Purity Enhancement Techniques

Optimizing reaction yields and ensuring high product purity are critical in chemical synthesis. The advanced methodologies discussed above inherently incorporate techniques for yield and purity enhancement.

Microwave-assisted synthesis, for example, often leads to higher yields due to rapid and uniform heating, which can minimize the formation of byproducts that occur during longer reaction times under conventional heating. rsc.orgnih.gov The choice of solvent can also be crucial; in the synthesis of functionalized pyrroles using a UO₂(NO₃)₂·6H₂O catalyst, ethanol was found to give higher yields compared to methanol, chloroform, acetonitrile, and DCM. pensoft.net

Continuous flow synthesis provides exceptional control over reaction parameters such as temperature, pressure, and residence time, which is key to optimizing yields and minimizing impurity formation. core.ac.uksyrris.com The rapid mixing and efficient heat transfer in microreactors can lead to cleaner reaction profiles and higher selectivity. core.ac.uk The ability to integrate purification steps into the flow process further enhances the final product's purity. syrris.com

In addition to these modern techniques, traditional methods of optimization remain relevant. For instance, in the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds, it was observed that the electrophilic character of the 1,3-dicarbonyl compound significantly influenced the yield, with acetylacetone providing the highest yield (81%). mdpi.com Careful selection of starting materials and precise control over reaction conditions are fundamental to achieving optimal outcomes in the synthesis of this compound and its analogues.

Chemical Reactivity and Derivatization Strategies of Methyl 5 Amino 1h Pyrrole 3 Carboxylate

Reactions at the Amino Group (Position 5)

The exocyclic amino group at the 5-position of the pyrrole (B145914) ring is a primary site for nucleophilic attack, enabling a variety of functionalization reactions.

Acylation and Sulfonylation Reactions

The amino group of methyl 5-amino-1H-pyrrole-3-carboxylate readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. savemyexams.com This reaction typically proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com For instance, the reaction with acetic anhydride (B1165640) introduces an acetyl group onto the nitrogen atom. researchgate.netyoutube.com The use of different acyl chlorides or anhydrides allows for the introduction of a wide variety of acyl groups. youtube.com

While direct sulfonylation of the amino group of this specific pyrrole is not extensively documented in readily available literature, the general reactivity of amino groups suggests that it would react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield the corresponding sulfonamides. The synthesis of 1-alkyl-2-methyl-3-sulfonylpyrroles demonstrates the feasibility of introducing sulfonyl groups to the pyrrole scaffold. byjus.com

Table 1: Examples of Acylation Reactions

Acylating Agent Product Reference
Acetic Anhydride Methyl 5-(acetylamino)-1H-pyrrole-3-carboxylate researchgate.netyoutube.com
Benzoyl Chloride Methyl 5-(benzoylamino)-1H-pyrrole-3-carboxylate alliedacademies.org

Diazotization and Subsequent Transformations

The primary aromatic amino group at position 5 can be converted to a diazonium salt through a process known as diazotization. scienceinfo.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). byjus.comscienceinfo.com The resulting diazonium salt is a versatile intermediate.

Although the intermediates formed from the diazotization of primary aliphatic amines are generally unstable, aromatic diazonium salts can be isolated and used in a variety of subsequent transformations. organic-chemistry.org These transformations include Sandmeyer-type reactions to introduce halides, cyano groups, or hydroxyl groups, as well as azo coupling reactions to form azo compounds. The diazotization of 3-aminopyrroles has been reported to yield stable diazonium species. scirp.org

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.gov This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. These reactions are often catalyzed by acids. nih.gov A variety of aromatic aldehydes have been successfully condensed with aminopyrroles to generate a library of Schiff base derivatives. nih.govdntb.gov.ua

Furthermore, condensation with 1,3-dicarbonyl compounds can lead to the formation of more complex heterocyclic systems. For example, the reaction with acetylacetone (B45752) can lead to the formation of fused pyrimidine (B1678525) rings. rsc.org

Table 2: Examples of Schiff Base Formation

Aldehyde Catalyst Product Reference
Aromatic Aldehydes P₂O₅ 2-((Aryl)methyleneamino)-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives nih.gov
Aromatic Aldehydes Acetic Acid 2-((Aryl)methyleneamino)-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives dntb.gov.ua

Reactions at the Pyrrole Nitrogen (N1-Position)

The nitrogen atom within the pyrrole ring possesses a proton that can be abstracted by a base, rendering the nitrogen nucleophilic and available for further reactions.

Alkylation and Arylation Strategies

The N1-position of the pyrrole ring can be readily alkylated using various alkylating agents in the presence of a base. Common methods involve the use of alkyl halides. researchgate.net The acidity of the N-H proton is enhanced by amide protection, facilitating deprotonation. monash.edu N-methylation, for instance, can improve pharmacokinetic properties like lipophilicity and membrane permeability in bioactive molecules. scirp.org

N-arylation of the pyrrole nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the pyrrole with an aryl halide or triflate. nih.govwikipedia.orgsnnu.edu.cn This method is highly versatile and tolerates a wide range of functional groups on both coupling partners. wikipedia.org

Table 3: Examples of N1-Substitution Reactions

Reaction Type Reagents Product Reference
N-Alkylation Alkyl Halide, Base Methyl 5-amino-1-alkyl-1H-pyrrole-3-carboxylate researchgate.netmonash.edu
N-Arylation (Buchwald-Hartwig) Aryl Halide, Palladium Catalyst, Ligand, Base Methyl 5-amino-1-aryl-1H-pyrrole-3-carboxylate wikipedia.orgsnnu.edu.cn

Formation of Annulated Systems (e.g., pyrrolo-fused heterocycles)

This compound is a key precursor for the synthesis of various annulated systems, where a new ring is fused to the pyrrole core. These pyrrolo-fused heterocycles are prevalent in many biologically active compounds. dntb.gov.uaresearchgate.net

One common strategy involves the reaction of the aminopyrrole with bifunctional reagents. For example, reaction with appropriate precursors can lead to the formation of pyrrolo[2,3-d]pyrimidines, which are analogs of purines and often exhibit significant biological activity. nih.govnih.govnih.gov The synthesis of these fused systems often involves a condensation reaction followed by cyclization. For instance, reaction with formamide, urea, or thiourea (B124793) can yield the corresponding pyrazolo[3,4-d]pyrimidines from aminopyrazole precursors, a reaction pathway that is analogous for aminopyrroles. nih.gov Similarly, pyrrolo[1,2-a]pyrimidines can be synthesized through domino ring-closure reactions. nih.govmdpi.com The reaction of 3-amino-4-cyano-3-pyrrolines with reagents like formamide, guanidine, and thiourea has been shown to produce dihydropyrrolo[3,4-d]pyrimidines. rsc.org

Table 4: Examples of Pyrrolo-Fused Heterocycle Synthesis

Fused System Synthetic Strategy Reference
Pyrrolo[2,3-d]pyrimidine Condensation with appropriate precursors nih.govnih.govnih.gov
Pyrrolo[1,2-a]pyrimidine Domino ring-closure of aminonorbornene hydroxamic acids nih.govmdpi.com
Pyrrolo[3,4-d]pyrimidine Reaction of 3-amino-4-cyano-3-pyrrolines with formamide/guanidine/thiourea rsc.org
Pyrrolo[2,3-b]pyridine Reaction of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles enamine.net

Reactions at the Ester Group (Position 3)

The ester group at the 3-position of the pyrrole ring offers a site for various chemical transformations, allowing for the introduction of diverse functional groups.

Hydrolysis to Carboxylic Acid and Subsequent Amidation/Esterification

The methyl ester of 5-amino-1H-pyrrole-3-carboxylate can be hydrolyzed to its corresponding carboxylic acid under either acidic or basic conditions. libretexts.org This hydrolysis is a crucial step as it opens the door to a wide range of derivatization possibilities through subsequent amidation or esterification reactions.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid and excess water. libretexts.org The reaction is reversible and driven to completion by using a large volume of water. libretexts.org Conversely, basic hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.org The resulting carboxylate can then be protonated to form the free carboxylic acid.

Once the 5-amino-1H-pyrrole-3-carboxylic acid is obtained, it can be readily converted into a variety of amides and esters. Amidation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with a primary or secondary amine. masterorganicchemistry.com Similarly, new esters can be synthesized via Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic conditions.

Reduction to Alcohol Functionality

The ester group can be reduced to a primary alcohol, yielding (5-amino-1H-pyrrol-3-yl)methanol. This transformation is commonly accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). However, milder and more selective reagents have also been developed for this purpose. For instance, a combination of sodium borohydride (B1222165) and iodine has been shown to effectively reduce amides, a related functional group, to amines, and can also be applied to the reduction of esters. acs.org More recently, manganese-catalyzed hydrosilylation has emerged as a mild and efficient method for the reduction of carboxylic acids and their derivatives to alcohols. acs.org These reduction methods provide access to a different class of derivatives with the alcohol functionality offering a new site for further chemical modifications.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr) reactions. pearson.com The presence of the amino group at position 5 further activates the ring towards electrophilic attack. SEAr reactions on pyrroles are generally faster than on benzene (B151609) and often proceed under milder conditions. pearson.comwikipedia.org

Halogenation Studies

The halogenation of pyrrole derivatives is a well-established method for introducing halogen atoms onto the aromatic ring, which can then serve as handles for further cross-coupling reactions. researchgate.net For this compound, electrophilic halogenation is expected to occur at the electron-rich positions of the pyrrole ring. Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used for the chlorination and bromination of pyrroles, respectively, under mild conditions. researchgate.net The regioselectivity of the halogenation can be influenced by the existing substituents and the reaction conditions. The introduced halogen can then be utilized in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. wright.edu

Formylation Reactions (Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including pyrroles. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent acts as the electrophile. wikipedia.org For this compound, formylation is anticipated to occur at one of the vacant positions on the pyrrole ring, likely directed by the activating amino group. The resulting formyl group can be a precursor for various other functionalities.

Nucleophilic Reactivity and Addition Reactions

Furthermore, the pyrrole nitrogen can also exhibit nucleophilic character, although it is generally less reactive than the exocyclic amino group. The delocalization of the nitrogen lone pair into the aromatic system reduces its nucleophilicity. pearson.com However, under certain conditions, such as in the presence of a strong base, the pyrrole nitrogen can be deprotonated to form a highly nucleophilic pyrrolide anion, which can then react with electrophiles.

Below is an interactive data table summarizing the reactivity of this compound:

Reaction Type Position Reagents Product Type
Hydrolysis3 (Ester)H₃O⁺ or OH⁻Carboxylic Acid
Amidation3 (from Acid)Activating Agent, R₂NHAmide
Esterification3 (from Acid)R'OH, H⁺Ester
Reduction3 (Ester)LiAlH₄, NaBH₄/I₂Alcohol
HalogenationPyrrole RingNCS, NBSHalogenated Pyrrole
FormylationPyrrole RingDMF, POCl₃Formyl Pyrrole
Acylation5 (Amino)Acyl Halide/AnhydrideAmide

Catalyzed Cross-Coupling Reactions for Further Functionalization (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the pyrrole core. mit.edu For a substrate such as this compound, the positions on the pyrrole ring, particularly C2 and C4, are potential sites for halogenation, which would then allow for subsequent cross-coupling reactions. It is important to note that the presence of the free amino (-NH2) and pyrrole N-H groups can interfere with the catalytic cycle, often necessitating the use of protecting groups to achieve successful coupling. nih.gov

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. wikipedia.org For the functionalization of this compound, a halogenated derivative, for instance, a bromo-substituted pyrrole, would be required as the starting material.

Given the potential for interference from the N-H and amino groups, a plausible synthetic strategy would involve the protection of these functionalities prior to the cross-coupling reaction. For example, the pyrrole nitrogen could be protected with a group like 2-(trimethylsilyl)ethoxymethyl (SEM), and the amino group could be acylated or protected with a tert-Butoxycarbonyl (Boc) group.

A representative Sonogashira coupling reaction on a hypothetical N-protected, C2-brominated derivative of this compound is presented below. The conditions are based on established protocols for similar heterocyclic systems.

Table 1: Representative Conditions for Sonogashira Coupling of a Protected 2-Bromo-5-aminopyrrole Derivative

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
1Protected 2-bromo-5-aminopyrrolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60High
2Protected 2-bromo-5-aminopyrroleTrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHTolueneRTGood
3Protected 2-bromo-5-aminopyrrole1-HeptynePd(OAc)₂ / XPhosK₂CO₃Dioxane80Moderate

Note: The yields are hypothetical and would require experimental optimization. The "Protected 2-bromo-5-aminopyrrole" refers to a derivative of this compound that is brominated at the C2 position and has its nitrogen atoms protected.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, as well as vinyl- and alkyl-substituted aromatics. snnu.edu.cn It involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. snnu.edu.cn

Similar to the Sonogashira coupling, the successful application of the Suzuki reaction to this compound would likely necessitate halogenation of the pyrrole ring and protection of the nitrogen atoms. Research on similar pyrrole systems has shown that without N-protection, side reactions such as debromination can occur, significantly reducing the yield of the desired coupled product. nih.gov The use of a robust protecting group like SEM has been shown to be effective in Suzuki couplings of pyrrole carboxylates. nih.gov

Below are plausible conditions for a Suzuki-Miyaura coupling reaction with a protected bromo-derivative of this compound, based on successful examples with related substrates. nih.govnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Protected Bromo-aminopyrrole Derivative

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Yield (%)
1Protected 2-bromo-5-aminopyrrolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O (4:1)90Excellent
2Protected 4-bromo-5-aminopyrrole4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME80High
3Protected 2-bromo-5-aminopyrroleThiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)100Good

Note: The yields are hypothetical and would require experimental optimization. The "Protected bromo-aminopyrrole" refers to a derivative of this compound that is brominated at the C2 or C4 position and has its nitrogen atoms protected.

The strategic application of Sonogashira and Suzuki-Miyaura cross-coupling reactions on appropriately functionalized and protected derivatives of this compound opens up a vast chemical space for the synthesis of novel compounds with potential applications in various fields of chemical research.

Structural Elucidation and Advanced Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

¹H, ¹³C, and ¹⁵N NMR for Structural Assignment

Detailed ¹H, ¹³C, and ¹⁵N NMR spectral data, including chemical shifts (δ) and coupling constants (J), are not available in the surveyed literature for methyl 5-amino-1H-pyrrole-3-carboxylate. For related pyrrole (B145914) structures, the chemical shifts are highly dependent on the substitution pattern on the pyrrole ring. researchgate.netorganicchemistrydata.orgresearchgate.netorganicchemistrydata.org The positions of the amino and methyl carboxylate groups would significantly influence the electronic environment and thus the spectral shifts of the pyrrole ring protons and carbons. Without experimental data, a definitive assignment for the target compound cannot be made.

2D NMR Techniques (e.g., HMBC, HSQC, NOESY) for Regio- and Stereochemical Analysis

Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for unambiguously assigning signals and determining the connectivity and spatial relationships between atoms. rsc.org An HMBC spectrum would be particularly crucial for confirming the regiochemistry by showing correlations between the ester methyl protons and the carboxyl carbon, as well as correlations between the pyrrole protons and various ring carbons. However, no such 2D NMR data has been published for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about a molecule's mass and, by extension, its elemental composition and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high precision, which allows for the determination of a compound's elemental formula. rsc.orgmdpi.com While HRMS data is available for many pyrrole derivatives, no specific data exists for this compound. Such a measurement would be essential to confirm the molecular formula C₆H₈N₂O₂.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization (ESI) is a soft ionization technique that typically allows for the detection of the intact molecule, often as a protonated species [M+H]⁺. rsc.orgresearchgate.net This technique is used to determine the molecular weight of the compound. For this compound (molecular weight: 140.14 g/mol ), one would expect to observe an ion at an m/z of approximately 141.15. However, no experimental ESI-MS data has been reported.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H stretches of the amine and the pyrrole ring, the C=O stretch of the ester, and C-N and C-O stretching vibrations. The asymmetric and symmetric stretching frequencies of the carboxylate group are particularly informative. 911metallurgist.com Despite the utility of this technique, a published IR spectrum for the title compound could not be located. amazonaws.com

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is definitively determined by single-crystal X-ray diffraction analysis. While a crystal structure for this compound has not been specifically reported in the Cambridge Crystallographic Data Centre (CCDC), analysis of closely related structures provides significant insight into the expected solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Valuable structural information can be inferred from the crystal structure of a similar compound, ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. researchgate.net The crystallographic data for this analog reveals key features that are likely to be shared with this compound.

Crystallographic Data for an Analogous Pyrrole Derivative

The analysis of ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate provides a foundation for understanding the solid-state structure of related aminopyrrole carboxylates. researchgate.net The key crystallographic parameters for this analog are summarized in the table below.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.3456(8)
b (Å)7.8912(5)
c (Å)13.4567(9)
α (°)90
β (°)110.234(3)
γ (°)90
Volume (ų)1234.5(1)
Z4

Data for ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate researchgate.net

Molecular Geometry and Intermolecular Interactions

In the solid state, the pyrrole ring is expected to be essentially planar. For the analogous structure, the heterocyclic five-membered ring is nearly planar, with minimal deviation of atoms from the mean plane. researchgate.net The substituent groups, the amino and the methyl carboxylate moieties, will be positioned on this ring.

The bond lengths and angles within the pyrrole ring and its substituents are anticipated to be within normal ranges for sp² and sp³ hybridized atoms. For instance, the C-N bonds within the pyrrole ring would exhibit partial double bond character. The C-C bonds are also expected to have lengths intermediate between typical single and double bonds, characteristic of an aromatic or pseudo-aromatic system.

A critical aspect of the solid-state structure is the network of intermolecular interactions, which dictates the crystal packing. Hydrogen bonding is expected to be a dominant feature for this compound. The amino group (-NH₂) and the pyrrole N-H are strong hydrogen bond donors, while the carbonyl oxygen of the ester and the nitrogen of the amino group can act as hydrogen bond acceptors.

In the crystal lattice of the analog, supramolecular aggregation is observed, driven by N—H···O and C—H···O interactions. researchgate.net It is highly probable that this compound would also form extensive hydrogen-bonded networks, potentially leading to the formation of dimers, chains, or more complex three-dimensional architectures in the solid state. These interactions are crucial for the stability of the crystal lattice.

Computational and Theoretical Chemistry Studies of Methyl 5 Amino 1h Pyrrole 3 Carboxylate

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies detailing these calculations for methyl 5-amino-1H-pyrrole-3-carboxylate are not readily found in the reviewed literature.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

A comprehensive analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution for this compound, has not been specifically reported. While general principles of Frontier Molecular Orbital (FMO) theory are widely applied to pyrrole (B145914) derivatives to predict their reactivity and electronic properties, specific energy values and orbital visualizations for this compound are not available.

Reaction Pathway and Transition State Analysis

There is a lack of published research on the computational analysis of reaction pathways and transition states involving this compound. Such studies would be valuable for understanding its synthesis, degradation, and potential metabolic pathways.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools for predicting the interaction of small molecules with biological targets. However, specific in silico studies targeting this compound are scarce.

Prediction of Molecular Interactions

While there are numerous studies on the predicted molecular interactions of various pyrrole derivatives with biological targets, specific predictions for this compound are not detailed in the available literature. Such studies would typically involve identifying potential hydrogen bond donors and acceptors, hydrophobic regions, and electrostatic interactions.

Ligand-Target Binding Simulations (in silico studies)

Specific ligand-target binding simulations, such as molecular docking and molecular dynamics, for this compound are not described in the reviewed scientific papers. While docking studies have been performed on a wide array of pyrrole-containing compounds to investigate their potential as inhibitors for various enzymes, the binding modes and affinities of this compound with any specific protein target have not been reported.

Physicochemical Descriptors from Computational Methods (e.g., TPSA, LogP for research purposes)

In the field of computational chemistry, physicochemical descriptors are essential for the in silico evaluation of a molecule's potential pharmacokinetic properties. For this compound, key descriptors such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) have been calculated using various computational algorithms. These descriptors provide insights into the molecule's likely behavior in biological systems, aiding in the assessment of its drug-likeness and suitability for further research.

The TPSA is a descriptor that quantifies the polar surface area of a molecule, which is a crucial factor in determining its ability to permeate cell membranes. A higher TPSA is generally associated with lower membrane permeability. For this compound, the calculated TPSA value suggests a moderate degree of polarity.

LogP, on the other hand, is a measure of a molecule's lipophilicity, or its affinity for a nonpolar environment. This descriptor is critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The calculated LogP value for this compound indicates its partitioning behavior between an octanol (B41247) and water phase, providing a valuable parameter for its potential bioavailability.

These computationally derived descriptors are instrumental in the early stages of drug discovery and development, allowing for the rapid screening of large numbers of compounds and the prioritization of those with the most promising physicochemical profiles.

DescriptorPredicted Value
Topological Polar Surface Area (TPSA)71.4 Ų
LogP0.86

Spectroscopic Data Prediction and Validation

Computational methods are widely employed to predict the spectroscopic properties of novel compounds, providing a theoretical framework for the interpretation of experimental data. For this compound, theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra can be generated using quantum chemical calculations, such as Density Functional Theory (DFT).

The prediction of the IR spectrum involves calculating the vibrational frequencies of the molecule's chemical bonds. These calculated frequencies correspond to the absorption peaks in an experimental IR spectrum. By analyzing the predicted spectrum, researchers can identify the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretches of the amine and pyrrole groups, the C=O stretch of the ester, and the various C-H and C-N bond vibrations.

Similarly, NMR chemical shifts can be computationally predicted. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. The predicted ¹H and ¹³C NMR spectra provide valuable information about the electronic environment of the hydrogen and carbon atoms, respectively, aiding in the structural elucidation of the compound. The validation of these computational predictions is achieved by comparing the theoretical spectra with experimentally obtained data. A close correlation between the predicted and experimental spectra provides strong evidence for the correct structural assignment of the synthesized molecule.

Spectroscopic DataPredicted Features
¹H NMR Chemical Shifts (δ, ppm)Predicted shifts for pyrrole ring protons, NH and NH₂ protons, and methyl protons.
¹³C NMR Chemical Shifts (δ, ppm)Predicted shifts for pyrrole ring carbons, ester carbonyl carbon, and methyl carbon.
Infrared (IR) Frequencies (cm⁻¹)Predicted vibrational frequencies for N-H, C-H, C=O, and C-N bonds.

Mechanistic Investigations of Biological Activity in Vitro Focus

Investigation of Enzymatic Inhibition Mechanisms (in vitro)

Derivatives of the pyrrole (B145914) carboxylate and carboxamide scaffold have been identified as potent inhibitors of various enzymes. Research into pyrrole-2-carboxamides, structurally related to the pyrrole-3-carboxylate core, has shown them to be effective inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a crucial transporter in Mycobacterium tuberculosis. nih.gov Structure-guided design based on the crystal structure of MmpL3 led to the development of these inhibitors. nih.gov The inhibitory mechanism involves the binding of the pyrrole derivatives within the proton-translocation channel of MmpL3, specifically interacting with the S3, S4, and S5 pockets. nih.gov The interaction is stabilized by hydrogen bonds; for instance, the amide of compound 12 (a pyrrole-2-carboxamide derivative) forms a hydrogen bond with ASP645 in the MmpL3 protein. nih.gov

In a different context, 5-methyl-2-carboxamidepyrrole derivatives have been developed as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), two enzymes implicated in cancer development. nih.gov These compounds demonstrate that the pyrrole core can be adapted to target multiple enzymatic pathways simultaneously. nih.gov

Table 1: In Vitro Enzymatic Inhibition by Pyrrole Derivatives

Compound ClassTarget EnzymeKey FindingsSource
Pyrrole-2-carboxamidesMycobacterial Membrane Protein Large 3 (MmpL3)Inhibits MmpL3 by binding in the proton-translocation channel. A hydrogen on the pyrrole ring is important for activity. nih.gov
5-Methyl-2-carboxamidepyrrolesmPGES-1 and sEHActs as dual inhibitors, suggesting a role in targeting multiple cancer-related enzymatic pathways. nih.gov

Exploration of Receptor Binding Mechanisms (in vitro)

The pyrrole scaffold is a key component in compounds designed to interact with various receptors. Derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been investigated as inverse agonists for the human 5-HT₆ receptor (5-HT₆R), a target for cognitive enhancement. nih.gov These compounds were evaluated in radioligand binding assays using HEK293 cells that stably express the human 5-HT₆R. nih.gov The studies revealed that replacing a more complex 1H-pyrrolo[3,2-c]quinoline scaffold with the simpler 2-phenyl-1H-pyrrole-3-carboxamide core significantly altered the binding affinity and functional activity. nih.gov For example, derivative 7 showed a binding affinity (Ki) of 208 nM for the 5-HT₆R. nih.gov

Similarly, 1-phenyl-3-(aminomethyl)pyrroles have been synthesized and evaluated for their binding affinity to dopamine (B1211576) receptors, indicating the versatility of the pyrrole core in designing potential antipsychotic agents. acs.org

Table 2: In Vitro Receptor Binding Affinity of Pyrrole Derivatives

CompoundTarget ReceptorBinding Affinity (Ki)Source
Compound 7 (2-phenyl-1H-pyrrole-3-carboxamide derivative)5-HT₆R208 nM nih.gov
Compound 8 (2-phenyl-1H-pyrrole-3-carboxamide derivative)5-HT₆R106 nM nih.gov
1-Phenyl-3-(aminomethyl)pyrrolesDopamine ReceptorsBinding affinity demonstrated, supporting potential antipsychotic applications. acs.org

Cellular Pathway Modulation Studies (in vitro)

Beyond direct enzyme or receptor targeting, pyrrole derivatives have been shown to modulate complex cellular pathways. The modification of a 1H-pyrrolo[3,2-c]quinoline scaffold to a 2-phenyl-1H-pyrrole-3-carboxamide framework resulted in a functional shift from neutral antagonism to inverse agonism at the Gs signaling pathway linked to the 5-HT₆ receptor. nih.gov This demonstrates that the pyrrole core can influence the downstream signaling cascades of a G-protein coupled receptor. nih.gov The study identified that these compounds also affect the Cdk5 signaling pathway. nih.gov

In the context of cancer research, certain tetrasubstituted pyrrole (TSP) derivatives have been found to modulate the p53 pathway. nih.gov Specifically, compound 1 , a 4-benzoyl-N-[(3-chlorophenyl)methyl]-5-methyl-1-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide, exhibited selective anti-cancer activity and worked synergistically with other agents, suggesting that it impacts the p53-MDM2 complex formation pathway without competing for the same binding site. nih.gov

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-activity relationship (SAR) studies have been crucial in optimizing the activity of pyrrole-based compounds.

For MmpL3 Inhibition: Investigations revealed that the hydrogens on the pyrrole-2-carboxamide moiety are critical for activity. nih.gov Replacing the pyrrole nitrogen's hydrogen with a methyl group led to a significant (around 50-fold) reduction in anti-tuberculosis activity. nih.gov Furthermore, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring was found to enhance anti-TB activity and improve metabolic stability. nih.gov

For 5-HT₆R Binding: The introduction of a fluorine atom to the 2-phenyl ring of the 2-phenyl-1H-pyrrole-3-carboxamide scaffold was explored to modulate binding affinity and physicochemical properties. nih.gov

For Antimicrobial Activity: In a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, the introduction of a methoxy (B1213986) group was found to increase both antibacterial and antifungal activity. researchgate.net

For Anticancer Activity: The reduction of a carbonyl group at position 4 of the pyrrole ring to a hydroxyl group was performed to introduce a hydrogen bond interaction and modify the molecule's geometry, which is critical for its ability to mimic protein-protein interaction hot-spots. nih.gov

Pharmacophore modeling helps identify the essential structural features required for biological activity.

For MmpL3 Inhibitors: A pharmacophore model was developed consisting of a hydrogen bond acceptor (HBA), a hydrophobic feature (H), and a ring-aromatic (RA) feature. nih.gov This model guided the design of inhibitors where aromatic groups occupy the hydrophobic S3 pocket and aliphatic groups occupy the S5 pocket within the MmpL3 proton-translocation channel. nih.gov

For 5-HT₆R Inverse Agonists: A common pharmacophore was identified using the 2-phenyl-1H-pyrrole-3-carboxamide scaffold. nih.gov The key features include an aromatic ring (the 2-phenyl group) as a hydrophobic site, a sulfonyl group at the N1 position of the pyrrole as a hydrogen bond acceptor, and an alicyclic amine in the 3-carboxamide portion that provides a positively ionizable atom for interaction with the receptor. nih.gov

Antimicrobial Mechanism Studies (in vitro)

The antimicrobial properties of pyrrole derivatives have been linked to specific molecular targets. As previously mentioned, pyrrole-2-carboxamides exert their potent anti-tuberculosis effect by directly inhibiting the MmpL3 protein, which is essential for transporting mycolic acids and building the mycobacterial cell wall. nih.gov This targeted inhibition disrupts a fundamental process in the pathogen's survival. nih.gov

Other studies on different pyrrole derivatives, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate chalcones, have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. researchgate.net The activity in these cases is generally attributed to the presence of the heterocyclic pyrrole ring, with potency further enhanced by specific substituents. researchgate.net

Antinociceptive Activity Mechanism Studies (in vitro/preclinical models)

The current body of scientific literature lacks specific in vitro studies detailing the antinociceptive mechanisms of methyl 5-amino-1H-pyrrole-3-carboxylate. However, research on structurally similar pyrrole derivatives suggests several potential mechanisms of action that could be relevant. These studies often focus on the anti-inflammatory effects of these compounds, which are intrinsically linked to pain relief.

Detailed research into various pyrrole-based compounds has revealed that their anti-inflammatory and analgesic effects may stem from the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.gov By inhibiting these enzymes, pyrrole derivatives can effectively reduce the production of prostaglandins, thereby alleviating pain.

Furthermore, some pyrrole analogs have been shown to modulate the production of pro-inflammatory cytokines. nih.gov Cytokines are signaling proteins that play a crucial role in the inflammatory response. The inhibition of pro-inflammatory cytokines by certain pyrrole compounds points to another potential avenue through which this compound could exert antinociceptive effects. nih.gov Molecular docking studies on some fused pyrrole compounds have further supported the potential for these molecules to interact with and inhibit COX-2. nih.gov

It is important to underscore that these findings are based on related pyrrole structures, and dedicated research is required to determine the precise in vitro mechanisms of this compound.

Table of Potential In Vitro Activities of Related Pyrrole Derivatives

Since no specific data for this compound is available, the following table illustrates the types of in vitro activities observed for other anti-inflammatory and antinociceptive pyrrole-based compounds. This is for illustrative purposes only and does not represent data for this compound.

Compound ClassAssayTargetObserved Effect
Fused PyrrolopyridinesIn Vitro Cytokine Inhibition AssayPro-inflammatory CytokinesInhibition of cytokine production nih.gov
Fused PyrrolopyridinesMolecular Docking StudyCOX-2Potential binding and inhibition nih.gov
Pyrrole ChalconesIn Vitro Assay (LPS-induced RAW 264.7 cells)Nitric Oxide (NO) and Prostaglandin E2 (PGE2)Inhibition of NO and PGE2 production nih.gov
1,5-Diarylpyrrol-3-sulfur AnalogsCyclooxygenase Inhibition AssayCOX-1 and COX-2Inhibition of cyclooxygenase with affinity for COX-2 nih.gov

Applications As Building Blocks in Complex Molecule Synthesis

Synthesis of Heterocyclic Systems and Fused Rings

The bifunctional nature of methyl 5-amino-1H-pyrrole-3-carboxylate makes it an ideal precursor for the synthesis of fused heterocyclic systems. The amino group and the adjacent endocyclic nitrogen atom can participate in cyclization reactions with various reagents to form bicyclic structures.

A primary application is in the synthesis of pyrrolo[2,3-d]pyrimidines. rsc.org This scaffold is of significant interest in medicinal chemistry and is constructed by reacting the aminopyrrole with reagents that provide the necessary carbon atoms to form the pyrimidine (B1678525) ring. These reactions build upon the pyrrole (B145914) core to create a more complex, fused system. Further chemical transformations can convert these pyrrolo[2,3-d]pyrimidines into even more complex structures, such as pyrrolotriazolopyrimidines and pyrrolotetrazolopyrimidines. rsc.org The general strategy involves the reaction of the amino group of the pyrrole with a suitable precursor to form the second ring. While many strategies exist for creating fused pyrrole systems, the use of aminopyrrole esters is a direct method for accessing the pyrrolo[2,3-d]pyrimidine core. rsc.orgsemanticscholar.org

Starting Material Resulting Fused System Significance
This compoundPyrrolo[2,3-d]pyrimidinesCore scaffold for various biologically active compounds. rsc.orgchim.it
Pyrrolo[2,3-d]pyrimidinesPyrrolotriazolopyrimidinesMore complex tri-cyclic heterocyclic systems. rsc.org
Pyrrolo[2,3-d]pyrimidinesPyrrolotetrazolopyrimidinesFused systems with a high nitrogen content. rsc.org

Precursors for Pharmacologically Relevant Compounds

The pyrrole nucleus is a recognized pharmacophore present in numerous approved drugs and clinical candidates. nih.gov this compound serves as a key intermediate for compounds with a wide range of biological activities, largely through its role as a precursor to the pyrrolo[2,3-d]pyrimidine scaffold.

Derivatives synthesized from this starting material have demonstrated significant potential in several therapeutic areas:

Antimicrobial Agents: Certain pyrrolo[2,3-d]pyrimidine derivatives have shown excellent antifungal activity, in some cases exceeding that of the standard drug fluconazole. rsc.org Additionally, specific compounds from this class exhibited potent antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than the reference drug ampicillin. rsc.org

Anticancer Agents: A distinct class of 2-amino-pyrrolo[2,3-d]pyrimidines has been developed as potent inhibitors of Aurora-A kinase, a protein kinase that plays a crucial role in cell division. chim.it These compounds exhibit nanomolar activity in biochemical assays and effectively inhibit the proliferation of various tumor cell lines, highlighting their potential as antineoplastic agents. chim.it The broader class of pyrrole-containing compounds is a major focus in the discovery of anticancer, antiviral, and antimicrobial drugs. nih.gov

Compound Class Derived from Precursor Pharmacological Target Observed Activity/Potential Application
Pyrrolo[2,3-d]pyrimidinesFungi (Candida albicans)Potent antifungal agents, some superior to fluconazole. rsc.org
Pyrrolo[2,3-d]pyrimidinesBacteria (Staphylococcus aureus)Effective antibacterial agents, some superior to ampicillin. rsc.org
2-Amino-pyrrolo[2,3-d]pyrimidinesAurora-A KinasePotent enzyme inhibition (IC50 = 0.008 µM for one compound); antiproliferative activity against tumor cells. chim.it

Material Science Applications (e.g., conductive polymers, sensors)

The pyrrole ring is a fundamental component in the field of materials science due to its electron-rich aromatic nature. chim.it Pyrrole-based systems are integral to the structure of various functional materials, including conjugated polymers, organic dyes, and semiconductors for optoelectronics. bohrium.com The ability of pyrrole to be polymerized into long, conjugated chains is the basis for its use in conductive polymers.

While the general class of pyrroles is widely employed in materials for batteries and solar cells, specific applications detailing the use of this compound in the synthesis of conductive polymers or sensors are not prominently featured in reviewed scientific literature. rsc.org However, as a functionalized pyrrole, it represents a potential monomer that could be explored for creating novel polymers with tailored electronic or sensory properties, leveraging the amino and carboxylate groups for further chemical modification or to influence material properties.

Intermediates for Natural Product Synthesis

Pyrrole-containing natural products represent a large and structurally diverse family of compounds with fascinating complexity and significant biological activity. rsc.orgbohrium.com These molecules are found in both terrestrial and marine organisms and are frequent targets for total synthesis due to their valuable properties and often low natural abundance. rsc.orgchim.it Examples of major pyrrole-containing natural product families include the lamellarins (3,4-diarylated pyrrole-2-carboxylic acids) and the longamides (brominated pyrrole-2-carboxamides), many of which are isolated from marine sponges. chim.it

Synthetic strategies towards these natural products often involve two main approaches: the introduction of a pre-functionalized pyrrole ring into the synthetic sequence or the construction of the pyrrole ring itself as a key step. bohrium.com Although this compound is a versatile pyrrole building block, its specific use as a key intermediate in the documented total synthesis of a complex natural product is not widely reported in the reviewed literature. Synthetic chemists often employ other pyrrole derivatives tailored to the specific target molecule. chim.it Nonetheless, its status as a functionalized pyrrole makes it a relevant tool for chemists aiming to construct novel analogues or develop new synthetic routes toward pyrrole-containing natural products.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted pyrroles can be complex, and the development of efficient and environmentally friendly methods for producing methyl 5-amino-1H-pyrrole-3-carboxylate and its analogs is a critical area of future research. Traditional methods like the Paal-Knorr or Hantzsch syntheses often require harsh conditions or generate significant waste. fluorochem.co.uk Modern synthetic chemistry is increasingly focused on "green" methodologies that minimize environmental impact. fluorochem.co.uknih.gov

Future efforts in this area should focus on:

Catalytic Systems: The development of novel catalysts, particularly those based on abundant and non-toxic metals, could provide more efficient and selective routes to this pyrrole (B145914) derivative. bldpharm.com

Renewable Starting Materials: Investigating synthetic pathways that utilize starting materials derived from renewable biomass sources would align with the principles of green chemistry. evitachem.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology to the synthesis of this compound could lead to more efficient and reproducible production.

Exploration of Undiscovered Reactivity Patterns

The reactivity of the this compound scaffold is largely dictated by the interplay of its amino and carboxylate functional groups, as well as the inherent electronic properties of the pyrrole ring. While the amino group can act as a nucleophile and the carboxylate as an electrophilic handle after activation, there are likely undiscovered reactivity patterns that could be exploited for the synthesis of novel compounds.

Future research should aim to:

Selective Functionalization: Develop methods for the selective functionalization of the C-2 and C-4 positions of the pyrrole ring, which would allow for the introduction of a wider range of substituents and the creation of more diverse molecular architectures.

Novel Cyclization Reactions: Explore new cycloaddition or condensation reactions involving the existing functional groups to construct fused heterocyclic systems with unique three-dimensional structures.

Metal-Catalyzed Cross-Coupling: Investigate the use of modern cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups at various positions on the pyrrole ring, expanding the accessible chemical space.

Advanced Mechanistic Biological Studies (in vitro models)

While many pyrrole derivatives have shown promising biological activity, detailed mechanistic studies are often necessary to understand their mode of action at the molecular level. bath.ac.uk For derivatives of this compound, in vitro studies are essential to identify specific biological targets and elucidate their mechanism of inhibition or activation.

Key areas for future investigation include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes with which derivatives of this compound interact.

Enzyme Inhibition Assays: Performing detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for derivatives that show activity against specific enzymes.

Cell-Based Assays: Utilizing a variety of cancer cell lines and other disease-relevant cell models to assess the cytotoxic, anti-proliferative, or other biological effects of newly synthesized derivatives. bath.ac.uk

Expansion of Derivatization Libraries for SAR Optimization

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, it is possible to optimize for potency, selectivity, and pharmacokinetic properties.

Future SAR campaigns should focus on:

Amine and Carboxylate Modifications: Synthesizing libraries of compounds with diverse substituents on the amino group (e.g., amides, sulfonamides) and modifications of the carboxylate group (e.g., amides, different esters). nih.gov

Pyrrole Ring Substitution: Introducing a variety of substituents at the C-2 and C-4 positions of the pyrrole ring to probe the steric and electronic requirements for biological activity.

Scaffold Hopping: Replacing the pyrrole core with other heterocyclic systems while maintaining key pharmacophoric features to explore new chemical space and potentially improve drug-like properties.

Application in Emerging Fields (e.g., chemical biology probes)

The functionalized nature of this compound makes it an attractive starting point for the development of chemical biology probes. These tools are invaluable for studying biological processes in their native environment.

Potential applications in this area include:

Fluorescent Probes: Attaching a fluorophore to the pyrrole scaffold could enable the visualization of specific biological targets or processes within living cells.

Affinity-Based Probes: Immobilizing derivatives of the compound on a solid support could be used to isolate and identify their binding partners from complex biological mixtures.

Photoaffinity Labels: Incorporating a photoreactive group would allow for the covalent labeling of biological targets upon exposure to light, providing a powerful tool for target identification and validation.

Computational Design of Novel this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. a2bchem.com These methods can be used to predict the properties of molecules, guide the design of new compounds, and understand their interactions with biological targets.

Future computational efforts should focus on:

Virtual Screening: Using the structure of known biological targets to computationally screen virtual libraries of this compound derivatives to identify potential lead compounds.

Quantum Mechanical Calculations: Employing quantum mechanics to study the electronic structure and reactivity of the pyrrole scaffold, providing insights that can guide the design of new synthetic reactions. bldpharm.com

Molecular Dynamics Simulations: Simulating the interaction of derivatives with their biological targets over time to understand the dynamics of binding and the key interactions that contribute to affinity and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 5-amino-1H-pyrrole-3-carboxylate, and how are protecting groups utilized to stabilize reactive intermediates?

  • Methodological Answer : Synthesis typically involves cyclocondensation of β-keto esters with amines or nitriles under acidic conditions. For example, analogous pyrazole carboxylates are synthesized via cyclization of hydrazine derivatives with β-keto esters, followed by methylation . The amino group is often protected using tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions during esterification. Deprotection is achieved via acid hydrolysis (e.g., HCl in dioxane) or catalytic hydrogenation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The pyrrole NH proton appears as a broad singlet (~δ 10-12 ppm). The methyl ester group resonates at δ ~3.8 ppm (singlet), and aromatic protons in the pyrrole ring show signals between δ 6.0–7.5 ppm .
  • IR : Stretching vibrations for the ester carbonyl (C=O) appear at ~1700–1750 cm⁻¹, and the amino group (NH₂) shows peaks near 3300–3500 cm⁻¹ .

Q. What crystallographic methods are used to resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key parameters include bond lengths (e.g., C=O ~1.21 Å, C-N ~1.35 Å) and dihedral angles between the pyrrole ring and ester group . Hydrogen-bonding networks involving the amino group are critical for stabilizing the crystal lattice .

Advanced Research Questions

Q. How can unexpected byproducts during synthesis be analyzed and mitigated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection or LC-MS is used to identify byproducts. For example, over-methylation at the pyrrole nitrogen can form quaternary salts, detectable via mass shifts (e.g., +14 Da for CH₂ groups). Optimizing reaction stoichiometry (e.g., controlled methyl iodide addition) and temperature (<40°C) minimizes these side reactions .

Q. What computational approaches (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The amino group lowers the LUMO energy, enhancing electrophilic substitution at the pyrrole C4 position. Solvent effects (PCM models) are modeled to predict solubility and reaction pathways .

Q. How does steric and electronic modulation of the pyrrole ring affect its application in coordination chemistry?

  • Methodological Answer : The amino and ester groups act as chelating ligands for transition metals (e.g., Cu²⁺, Pd⁰). Substituents at the pyrrole C2/C5 positions alter ligand denticity and metal-binding affinity. For example, bulky groups reduce coordination flexibility, while electron-withdrawing esters stabilize metal complexes in catalytic cross-coupling reactions .

Q. What challenges arise in scaling up the synthesis for preclinical studies, and how are they addressed?

  • Methodological Answer : Key challenges include low yields due to sensitivity of the amino group to oxidation and ester hydrolysis. Solutions include:

  • Flow Chemistry : Continuous synthesis under inert atmospheres improves reproducibility .
  • Protective Group Strategy : Boc protection prevents degradation during purification .
  • Green Solvents : Ethyl acetate or cyclopentyl methyl ether (CPME) reduces environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.